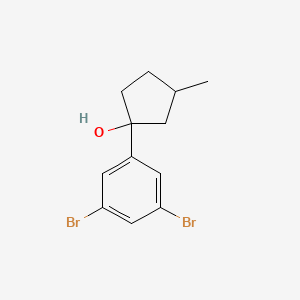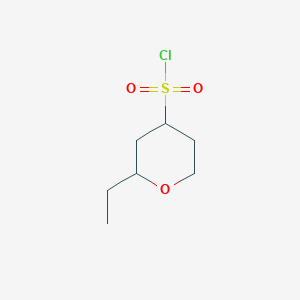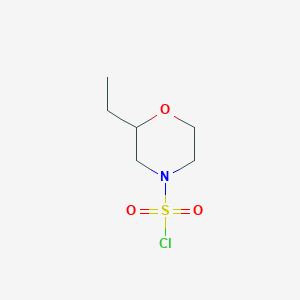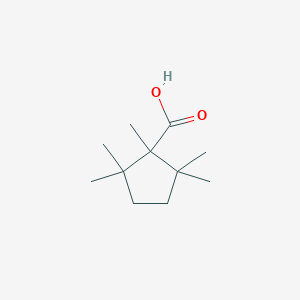![molecular formula C7H11ClO2S B13219632 Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride](/img/structure/B13219632.png)
Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[310]hexan-3-ylmethanesulfonylchloride is a chemical compound that features a bicyclic structure with a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride, can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation and Reduction: The bicyclic structure can be subjected to oxidation or reduction reactions to modify the functional groups or the ring system.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Organic or iridium photoredox catalysts are used in the synthesis of bicyclo[3.1.0]hexanes.
Conditions: Reactions are typically carried out under controlled temperature and light conditions, such as blue LED irradiation.
Major Products
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds have a similar bicyclic structure but differ in the ring size and connectivity.
Cyclopropylamines: These compounds contain a cyclopropyl group and can undergo similar substitution reactions.
Uniqueness
Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride functional group.
Eigenschaften
Molekularformel |
C7H11ClO2S |
|---|---|
Molekulargewicht |
194.68 g/mol |
IUPAC-Name |
3-bicyclo[3.1.0]hexanylmethanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 |
InChI-Schlüssel |
QXCBGTJJLSAZAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2C1C2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)
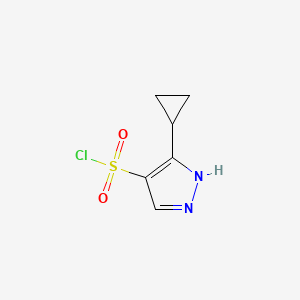

![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)

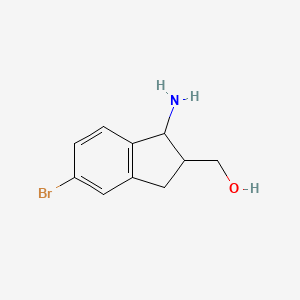
![3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B13219594.png)
